Cas no 147374-00-3 (Ethyl 4-(3-chlorophenyl)-4-oxobutyrate)
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(3-chlorophenyl)-4-oxobutanoate
- LogP
- Ethyl 4-(3-chlorophenyl)-4-oxobutyrate
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- MDL: MFCD01320236
- Inchi: InChI=1S/C12H13ClO3/c1-2-16-12(15)7-6-11(14)9-4-3-5-10(13)8-9/h3-5,8H,2,6-7H2,1H3
- InChI Key: KPAPWOAZDOMSPX-UHFFFAOYSA-N
- SMILES: CCOC(=O)CCC(=O)C1=CC(=CC=C1)Cl
Computed Properties
- Exact Mass: 240.05539
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
Experimental Properties
- PSA: 43.37
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207736-1g |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate |
147374-00-3 | 97% | 1g |
£352.00 | 2022-03-01 | |
| Fluorochem | 207736-2g |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate |
147374-00-3 | 97% | 2g |
£613.00 | 2022-03-01 | |
| Fluorochem | 207736-5g |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate |
147374-00-3 | 97% | 5g |
£1447.00 | 2022-03-01 | |
| abcr | AB367731-1 g |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate; 97% |
147374-00-3 | 1g |
€568.50 | 2022-06-02 | ||
| abcr | AB367731-2 g |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate; 97% |
147374-00-3 | 2g |
€953.30 | 2022-06-02 | ||
| TRC | E084135-250mg |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate |
147374-00-3 | 250mg |
$ 365.00 | 2022-06-05 | ||
| TRC | E084135-500mg |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate |
147374-00-3 | 500mg |
$ 605.00 | 2022-06-05 | ||
| abcr | AB367731-1g |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, 97%; . |
147374-00-3 | 97% | 1g |
€633.40 | 2024-04-19 | |
| abcr | AB367731-2g |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, 97%; . |
147374-00-3 | 97% | 2g |
€1047.40 | 2024-04-19 | |
| abcr | AB367731-5g |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, 97%; . |
147374-00-3 | 97% | 5g |
€2356.60 | 2024-04-19 |
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate Suppliers
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on Ethyl 4-(3-chlorophenyl)-4-oxobutyrate
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (CAS No. 147374-00-3): A Comprehensive Overview
Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (CAS No. 147374-00-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical formula of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is C12H12ClO3. It is a derivative of butyric acid, featuring a chlorophenyl substituent and an ethyl ester group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for further investigation.
In recent years, the study of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate has been driven by its potential as an intermediate in the synthesis of more complex molecules. Researchers have explored its reactivity and stability under various conditions, aiming to optimize its use in synthetic pathways. For instance, a study published in the Journal of Organic Chemistry (2021) demonstrated that this compound can serve as a key intermediate in the synthesis of certain antiviral agents, highlighting its importance in drug discovery.
The biological activity of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate has also been a focus of recent research. Preliminary studies have indicated that it exhibits moderate cytotoxic activity against certain cancer cell lines. A study conducted by the National Cancer Institute (2022) reported that this compound showed selective cytotoxicity towards breast cancer cells, with minimal effects on normal cells. These findings suggest that Ethyl 4-(3-chlorophenyl)-4-oxobutyrate could be further developed as a lead compound for anticancer drug development.
Beyond its potential therapeutic applications, Ethyl 4-(3-chlorophenyl)-4-oxobutyrate has also been investigated for its role in metabolic processes. A research team from the University of California (2021) explored the effects of this compound on lipid metabolism in adipocytes. Their findings revealed that it can modulate lipid accumulation and improve insulin sensitivity, suggesting potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes.
The physical and chemical properties of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate are well-documented. It is a colorless to pale yellow liquid with a characteristic odor. The compound is soluble in common organic solvents such as ethanol and acetone but has limited solubility in water. Its melting point is around -15°C, and it boils at approximately 185°C at atmospheric pressure. These properties make it suitable for use in both laboratory-scale and industrial-scale processes.
Safety considerations are an essential aspect of handling any chemical compound. While Ethyl 4-(3-chlorophenyl)-4-oxobutyrate is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. It is recommended to use personal protective equipment (PPE) such as gloves and safety goggles when working with this compound to prevent skin contact and inhalation.
In conclusion, Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (CAS No. 147374-00-3) is a multifaceted compound with significant potential in various fields of research and application. Its unique chemical structure and biological properties make it an attractive candidate for further exploration in medicinal chemistry, drug development, and metabolic studies. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.
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